5-ブロモ-3-エチル-1H-インダゾール

説明

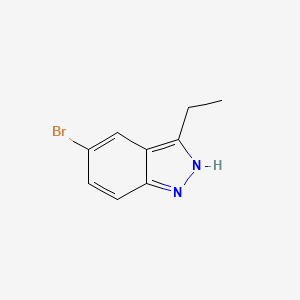

5-bromo-3-ethyl-1H-indazole is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-bromo-3-ethyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-3-ethyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

がん研究

インダゾール誘導体は、がん治療における可能性について研究されています。 例えば、特定の化合物は、細胞増殖を阻害することで、結腸がん細胞株およびメラノーマ細胞株に対して有効性を示しています .

抗炎症用途

インダゾール化合物のいくつかは、フレンド完全アジュバント誘発関節炎やカラギーナン誘発浮腫などの実験モデルにおける抗炎症作用の可能性について合成され、スクリーニングされています .

疼痛管理

バニロイド受容体TRPV1は、灼熱痛を引き起こすことが知られており、インダゾール誘導体を含む選択的アンタゴニストによるその遮断は、新規疼痛管理療法のために調査されています .

合成戦略

インダゾールの合成のための最近の戦略は、遷移金属触媒反応、還元環化反応、および無溶媒合成方法を含み、開発されています . これらの進歩は、材料科学または医薬品における新しい用途につながる可能性があります。

5. 線維芽細胞増殖因子受容体(FGFR)の阻害 インダゾール含有化合物は、血管新生や組織修復を含むさまざまな生物学的プロセスにおいて重要な役割を果たすFGFRに対する阻害作用について評価されています .

作用機序

Target of Action

5-Bromo-3-ethyl-1H-indazole, like many indazole derivatives, has been found to interact with a variety of biological targets. The primary targets of this compound are often kinases, such as CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk . These kinases play crucial roles in cell signaling pathways, particularly those involved in cell growth and proliferation .

Mode of Action

The interaction of 5-Bromo-3-ethyl-1H-indazole with its targets often results in the inhibition, regulation, and/or modulation of these kinases . This can lead to changes in the activity of these kinases, thereby affecting the signaling pathways they are involved in. For instance, the inhibition of CHK1 and CHK2 kinases can play a role in the treatment of diseases such as cancer .

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-3-ethyl-1H-indazole are largely dependent on the specific targets of the compound. Given its interaction with kinases, it is likely that this compound affects pathways related to cell growth and proliferation . The inhibition of these kinases can disrupt these pathways, potentially leading to the suppression of disease progression in conditions such as cancer .

Pharmacokinetics

Like many indazole derivatives, it is likely to have good bioavailability due to its small size and ability to form hydrogen bonds .

Result of Action

The molecular and cellular effects of 5-Bromo-3-ethyl-1H-indazole’s action are largely dependent on its specific targets and the pathways they are involved in. For instance, the inhibition of CHK1 and CHK2 kinases can lead to the suppression of cell growth and proliferation, potentially resulting in the inhibition of disease progression in conditions such as cancer .

Action Environment

The action, efficacy, and stability of 5-Bromo-3-ethyl-1H-indazole can be influenced by various environmental factors. For instance, the compound’s stability and activity can be affected by factors such as temperature, pH, and the presence of other substances . Additionally, the compound’s action can also be influenced by the specific biological environment it is in, such as the type of cells or tissues it is interacting with .

生化学分析

Biochemical Properties

5-Bromo-3-ethyl-1H-indazole, like other indazole derivatives, has been found to interact with various enzymes, proteins, and other biomolecules . These interactions are often due to the aromatic nature of the indazole nucleus, which allows it to bind with high affinity to multiple receptors .

Cellular Effects

The effects of 5-Bromo-3-ethyl-1H-indazole on cells are diverse and depend on the specific cellular context. For instance, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .

Molecular Mechanism

The molecular mechanism of action of 5-Bromo-3-ethyl-1H-indazole is complex and involves a variety of biochemical interactions. For example, some indazole derivatives have been developed as inhibitors of CHK1 and CHK2 kinases .

特性

IUPAC Name |

5-bromo-3-ethyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-2-8-7-5-6(10)3-4-9(7)12-11-8/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRBCMBSTWUHPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C=C(C=CC2=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670296 | |

| Record name | 5-Bromo-3-ethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864774-67-4 | |

| Record name | 5-Bromo-3-ethyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864774-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-ethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。